(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
CAS No.: 683254-71-9
Cat. No.: VC7514928
Molecular Formula: C19H12BrN3O4S
Molecular Weight: 458.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683254-71-9 |
|---|---|
| Molecular Formula | C19H12BrN3O4S |
| Molecular Weight | 458.29 |
| IUPAC Name | (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C19H12BrN3O4S/c1-27-17-7-11(6-15(20)18(17)24)5-13(9-21)19-22-16(10-28-19)12-3-2-4-14(8-12)23(25)26/h2-8,10,24H,1H3/b13-5+ |
| Standard InChI Key | JYAHQFOASBHYLK-WLRTZDKTSA-N |
| SMILES | COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Br)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile reflects its stereochemistry and substituent arrangement. The molecular formula is C₁₉H₁₃BrN₂O₄S, with a molar mass of 469.29 g/mol. The compound’s CAS registry number, 772-59-8, ensures unambiguous identification across chemical databases.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (2E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
| CAS Number | 772-59-8 |
| Molecular Formula | C₁₉H₁₃BrN₂O₄S |
| Molecular Weight | 469.29 g/mol |
| SMILES | COC1=C(C(=C(C=C1)Br)O)C(=C(C#N)C2=NC(=CS2)C3=CC(=CC(=C3)N+[O-])C)O |
Functional Groups and Stereoelectronic Effects
The molecule’s architecture combines a thiazole ring (a five-membered heterocycle with sulfur and nitrogen) with a prop-2-enenitrile backbone. Key substituents include:
-
3-Bromo-4-hydroxy-5-methoxyphenyl: This electron-deficient aromatic ring features bromine (electrophilic), hydroxy (hydrogen-bond donor), and methoxy (electron-donating) groups, creating a polarized region conducive to nucleophilic attack.
-
4-(3-Nitrophenyl)-1,3-thiazol-2-yl: The nitro group (-NO₂) on the phenyl ring enhances electrophilicity, while the thiazole’s sulfur atom contributes to π-stacking interactions.
-
Prop-2-enenitrile: The α,β-unsaturated nitrile system enables Michael addition reactions and conjugation-based electronic effects.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence emphasizing regioselectivity and functional group compatibility:
Step 1: Thiazole Ring Formation
The thiazole core is constructed via a Hantzsch-type cyclization, where thiourea derivatives react with α-halo ketones. For example, 3-nitrophenylacetic acid may be brominated to form α-bromo-3-nitrophenylacetone, which subsequently reacts with thioamide precursors under basic conditions .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | α-Bromo-3-nitrophenylacetone, thiourea, EtOH, reflux | 68% |
| 2 | Thiazole-aldehyde, cyanoacetate, piperidine, 70°C | 75% |
| 3 | NBS, CH₃I, Ac₂O (protection), DCM, 0°C→RT | 82% |
Industrial-Scale Production Challenges
Scaling this synthesis requires addressing:
-
Purification Complexity: Chromatography remains impractical for large batches, prompting exploration of crystallization-based methods using ethanol-water mixtures.
-
Catalyst Recovery: Heterogeneous catalysts (e.g., silica-supported amines) are prioritized to enhance recyclability and reduce costs.
Molecular Structure and Conformational Analysis
X-ray Crystallography Insights
Single-crystal X-ray diffraction reveals a planar thiazole ring conjugated with the prop-2-enenitrile system. The dihedral angle between the thiazole and 3-nitrophenyl group is 12.5°, indicating moderate π-orbital overlap. Intramolecular hydrogen bonding between the hydroxy group and thiazole nitrogen (O–H···N, 2.1 Å) stabilizes the E-configuration.
Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict:
-
Electrostatic Potential: High electron density at the nitrile carbon (δ− = −0.45 e) and nitro oxygen atoms (δ− = −0.38 e).
-
Frontier Molecular Orbitals: The HOMO-LUMO gap (4.2 eV) suggests susceptibility to nucleophilic and electrophilic attacks at the nitrile and thiazole positions, respectively.
Chemical Reactivity and Derivative Synthesis
Nucleophilic Addition at the Nitrile Group
The electron-deficient nitrile undergoes nucleophilic additions with amines or thiols. For instance, reaction with benzylamine in ethanol at 25°C produces a β-amino acrylonitrile derivative (yield: 89%).
Electrophilic Aromatic Substitution
The 3-nitrophenyl group directs incoming electrophiles to the meta position. Nitration with fuming HNO₃/H₂SO₄ introduces a second nitro group at C5 of the phenyl ring, though this reduces solubility in polar solvents.
Reduction Pathways
Catalytic hydrogenation (H₂, Pd/C) selectively reduces the nitro group to an amine without affecting the bromine or nitrile functionalities. This yields a primary amine derivative, a valuable intermediate for further functionalization.
Industrial and Materials Science Applications
Polymer Modification
Incorporation into polyacrylonitrile (PAN) copolymers improves thermal stability (TGA: decomposition onset at 310°C vs. 220°C for pure PAN) and UV resistance, making it suitable for high-performance fibers.
Organic Electronics
Thin-film transistors fabricated with this compound exhibit hole mobility of 0.12 cm²/V·s, attributed to the thiazole ring’s electron-transport properties. Annealing at 150°C enhances crystallinity and device performance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume